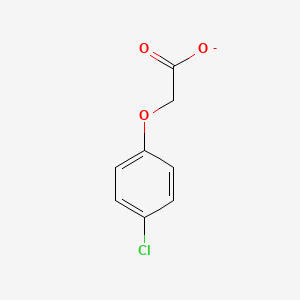

4-Chlorophenoxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-chlorophenoxy)acetate is a chlorophenoxyacetate anion. It is a conjugate base of a (4-chlorophenoxy)acetic acid.

Applications De Recherche Scientifique

Herbicide Degradation and Environmental Impact

4-Chlorophenoxyacetic acid (4-CPA) is primarily studied for its role as a herbicide and the environmental impact of its degradation. Advanced electrochemical oxidation methods, such as electro-Fenton and photoelectro-Fenton with UV light, have been explored for degrading 4-CPA in aqueous media. These methods are environmentally clean and use hydroxyl radicals produced from Fenton's reaction between Fe2+ and H2O2. The studies have found that these methods can effectively mineralize 4-CPA at low currents (Boye, Dieng, & Brillas, 2002). Similarly, the photodegradation of 4-CPA using N-doped TiO2 under visible light emitting diode (Vis LED) illumination has shown promising results in terms of mineralization, with an interesting observation that the reaction rate increases with repeated use of the recycled catalyst (Abdelhaleem & Chu, 2017).

Photocatalytic Degradation Optimization

The degradation of 4-CPA through photocatalytic processes using UV-active ZnO has been optimized using response surface methodology. This study aimed to determine optimal processing parameters to maximize degradation, achieving up to 91% degradation under certain conditions (Lee & Abd Hamid, 2015).

Bacterial Metabolism of 4-CPA

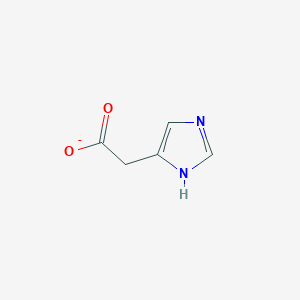

Research into bacterial metabolism of 4-CPA has identified compounds like 4-chloro-2-hydroxyphenoxyacetate and 4-chlorocatechol as intermediates in the breakdown of 4-CPA by a soil-isolated pseudomonad. This study has proposed a metabolic pathway for the degradation of 4-CPA in bacteria, providing insight into biodegradation processes (Evans, Smith, Moss, & Fernley, 1971).

Photocatalyzed Degradation in Aqueous Suspensions

A study on the photocatalyzed degradation of 4-CPA in titanium dioxide aqueous suspensions has shown significant effects of various parameters like catalyst and substrate concentrations on degradation rates. This research contributes to understanding the dynamics of photocatalytic degradation processes (Singh, Saquib, Haque, & Muneer, 2007).

Removal Strategies from Water Sources

Efforts to remove 4-CPA from contaminated water sources have been reviewed, highlighting various methods and their effectiveness. The study emphasizes the need for more efficient removal techniques due to the herbicide's toxicity and water contamination potential (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).

Propriétés

Nom du produit |

4-Chlorophenoxyacetate |

|---|---|

Formule moléculaire |

C8H6ClO3- |

Poids moléculaire |

185.58 g/mol |

Nom IUPAC |

2-(4-chlorophenoxy)acetate |

InChI |

InChI=1S/C8H7ClO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)/p-1 |

Clé InChI |

SODPIMGUZLOIPE-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1OCC(=O)[O-])Cl |

SMILES canonique |

C1=CC(=CC=C1OCC(=O)[O-])Cl |

Origine du produit |

United States |

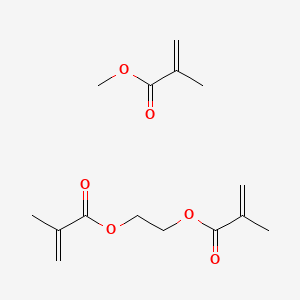

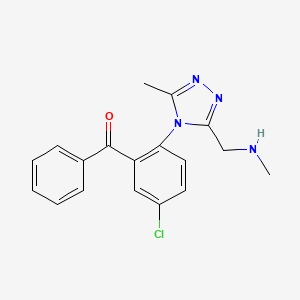

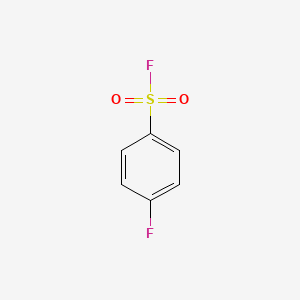

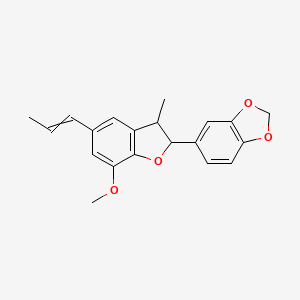

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-[[4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/no-structure.png)

![N-[2-(3-ethoxypropylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B1230643.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide](/img/structure/B1230646.png)

![2-[(2-Benzotriazol-1-yl-acetyl)-(2,4,6-trimethyl-phenyl)-amino]-N-tert-butyl-2-thiophen-3-yl-acetamide](/img/structure/B1230653.png)

![3,4-dihydro-2H-quinolin-1-yl-[4-(phenylmethyl)-5-thieno[3,2-b]pyrrolyl]methanone](/img/structure/B1230654.png)